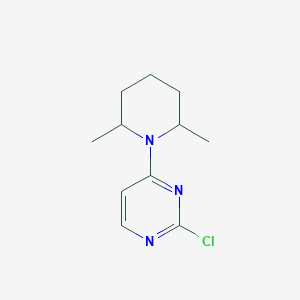
2-Chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine
説明
“2-Chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C11H16ClN3. It is a pyrimidine derivative, which is a class of compounds that are common in many natural products and synthetic drugs . Pyrimidines are known to exhibit a range of pharmacological effects including antimicrobial, antibacterial, and antiviral activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For example, 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine was prepared using organolithium reagents . The reaction mixture was stirred at –70°C for 20 minutes . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C11H16ClN3. The molecular weight of this compound is 225.72 g/mol.
Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
科学的研究の応用
Crystalline Structures and Molecular Interactions
Research has demonstrated the importance of pyrimidine derivatives in understanding molecular recognition processes, particularly through hydrogen bonding. For instance, studies on aminopyrimidine fragments, which are present in DNA bases, have shed light on their role in pharmaceuticals, emphasizing the dependency of targeted drug action on molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).
Synthesis and Characterization
Pyrimidine derivatives have been synthesized and characterized, revealing their potential as stable compounds with specific electronic or kinetic stabilizing effects, which are determined by their substitution patterns or reaction conditions (Schmidt, 2002). This research area is crucial for developing novel compounds with desired properties for various applications.
Co-crystal Design
The design of co-crystals involving pyrimidine with carboxylic acids has been explored, showing the versatility of pyrimidine units in forming cocrystals through hydrogen bonding. This research underscores the potential of pyrimidine derivatives in materials science, particularly in the design of new solid forms with enhanced properties (Rajam et al., 2018).
Radioprotective and Antitumor Activities
Pyrimidine derivatives have been investigated for their radioprotective and antitumor activities, showcasing the potential of these compounds in medicinal chemistry and oncology. Some novel thieno[2,3-d]pyrimidine derivatives have shown promising results in this context (Alqasoumi et al., 2009).
作用機序
While the specific mechanism of action for “2-Chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine” is not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects . These effects are often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
将来の方向性
The future directions for “2-Chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine” could involve further exploration of its pharmacological effects and potential applications . Additionally, the development of new synthetic methodologies could lead to molecules with improved druglikeness and ADME-Tox properties .
特性
IUPAC Name |
2-chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)10-6-7-13-11(12)14-10/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYFVZBKZFAWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NC(=NC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


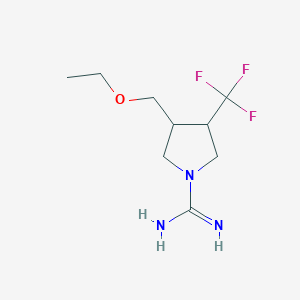
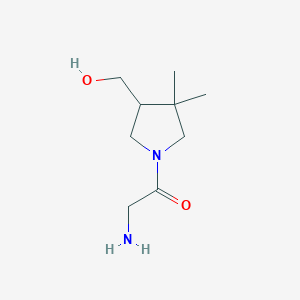
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1479130.png)
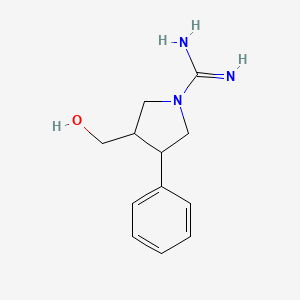
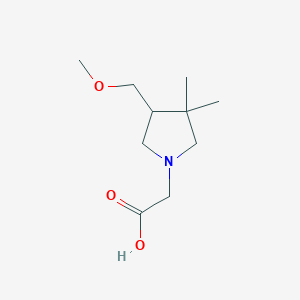


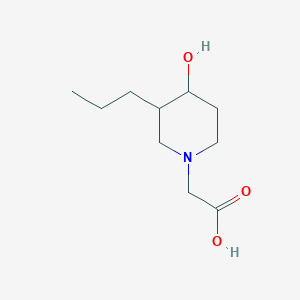
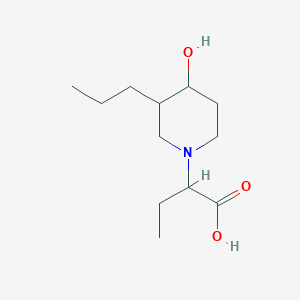

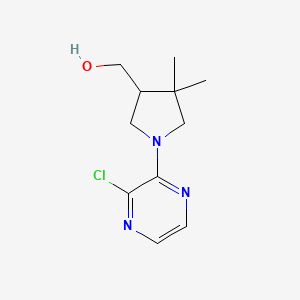
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B1479145.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479146.png)
